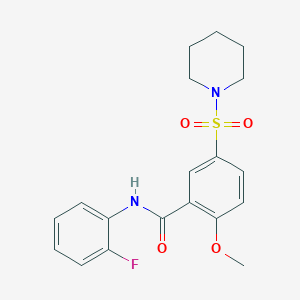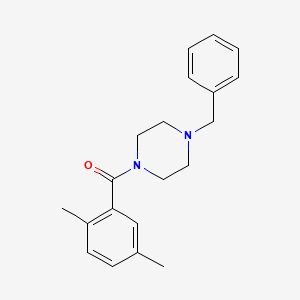![molecular formula C17H26N2O4S B4693257 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide](/img/structure/B4693257.png)
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide
Overview
Description
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and is currently being investigated for its potential therapeutic applications in cancer treatment.
Mechanism of Action
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide targets the mTOR pathway, which plays a critical role in regulating cell growth and proliferation. Specifically, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide inhibits both mTORC1 and mTORC2, which are two distinct protein complexes that regulate different cellular processes. By inhibiting mTOR, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been shown to modulate the immune response, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide is that it has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various cancer cell lines. However, one limitation is that its efficacy may be limited by the development of drug resistance, which is a common problem with many anticancer agents.
Future Directions
There are several potential future directions for the development of 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide. One direction is to investigate its potential therapeutic applications in combination with other anticancer agents, such as immune checkpoint inhibitors. Another direction is to develop more potent and selective mTOR inhibitors that may be more effective in treating cancer. Finally, the development of biomarkers that can predict response to 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide may help to identify patients who are most likely to benefit from this therapy.
Scientific Research Applications
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various cancer cell lines. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14-12-15(24(21,22)18(2)3)8-9-16(14)23-13-17(20)19-10-6-4-5-7-11-19/h8-9,12H,4-7,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJVOXJADBJTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



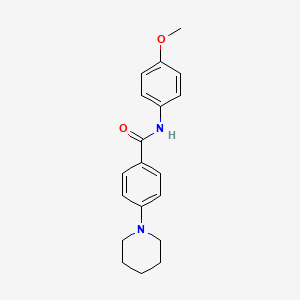
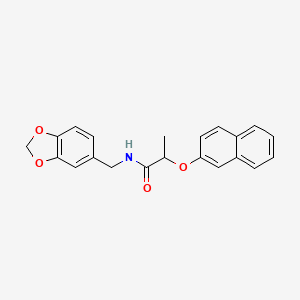
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)
![ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate](/img/structure/B4693206.png)
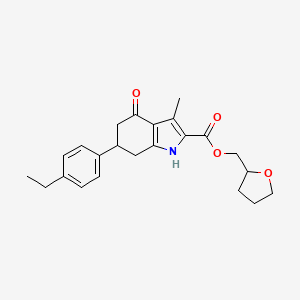
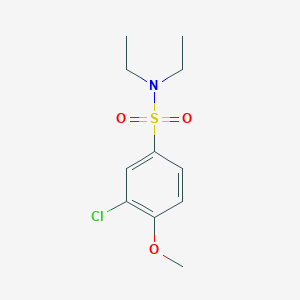
![isopropyl 2-{[2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4693224.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4693229.png)
![2-methoxyphenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B4693233.png)
![5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4693235.png)
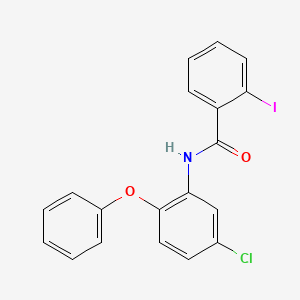
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4693253.png)
